molecular formula C21H19N3O4 B133331 Desmethylene Tadalafil CAS No. 171489-03-5

Desmethylene Tadalafil

Cat. No. B133331
M. Wt: 377.4 g/mol
InChI Key: HZSPPSAESSMSNY-FOIQADDNSA-N
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Description

Desmethylene Tadalafil is a compound with the molecular formula C21H19N3O4 . It is also known by other names such as Tadalafil catechol and has a molecular weight of 377.4 g/mol .


Synthesis Analysis

The synthesis of Desmethylene Tadalafil and its analogs has been a subject of extensive research . The formations of N-desmethyl sildenafil and desmethylene tadalafil were examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5 . Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .


Molecular Structure Analysis

The molecular structure of Desmethylene Tadalafil includes a pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione core . The compound also contains a 3,4-dihydroxyphenyl group . The exact mass of the compound is 377.13755610 g/mol .


Chemical Reactions Analysis

Desmethylene Tadalafil undergoes various chemical reactions. For instance, it was found that both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .


Physical And Chemical Properties Analysis

Desmethylene Tadalafil has a molecular weight of 377.4 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area of the compound is 96.9 Ų .

Scientific Research Applications

1. Enhancement of Drug Dissolution Rate

Desmethylene tadalafil, a variant of tadalafil, has been investigated for its ability to enhance drug dissolution. The utilization of microporous silica as a host material for tadalafil shows a promising strategy to increase the dissolution rate of poorly soluble drugs. This approach involves the direct introduction of tadalafil into the micropores of the silica, leading to an increased loading efficiency and amorphous arrangement of tadalafil, which ultimately results in a faster dissolution rate compared to the free drug. This research suggests a novel method for improving the bioavailability of drugs like tadalafil through the use of porous silica materials (Mehanna, Motawaa, & Samaha, 2011).

2. Cardiovascular and Erectile Dysfunction Applications

Tadalafil has been extensively researched for its efficacy in treating erectile dysfunction in men with diabetes, demonstrating significant improvements in erectile function without altering HbA(1c) levels. Its safety and tolerance are also well-documented, with headache and dyspepsia being the most common side effects (Sáenz de Tejada, Anglin, Knight, & Emmick, 2002). Additionally, tadalafil is investigated for its potential cardioprotective effects against ischemic injury. Its long-acting phosphodiesterase-5 inhibiting properties may induce sustained cardioprotection, suggesting a new therapeutic approach for myocardial ischemia (Ahmad, Wang, Ali, & Ashraf, 2009).

3. Metabolic Pathways and Interaction with CYP3A Isoforms

Research on the metabolic pathways of tadalafil has revealed its interaction with CYP3A isoforms. This interaction is important for understanding the drug's metabolic properties and the potential mechanisms of CYP3A-mediated negative cooperativity, which can influence its effectiveness and safety profile (Takahiro, Nakamura, Kohno, Yoshimura, Nakamura, Ozawa, Hirono, Ichida, & Taguchi, 2015).

4. Therapeutic Applications Beyond Erectile Dysfunction

Beyond its primary use for erectile dysfunction, tadalafil is also explored for treating lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Studies indicate its efficacy in improving symptoms and quality of life for patients, highlighting its potential in addressing conditions beyond its traditional application (Porst, Kim, Casabé, Mirone, Secrest, Xu, Sundin, & Viktrup, 2011).

5. Transdermal Absorption and Solubility

The relationship between the solubility and transdermal absorption of tadalafil is another area of research. Studies suggest that increasing tadalafil's solubility may result in decreased skin penetration rate, indicating the need for careful formulation to balance solubility and absorption for effective transdermal delivery (Hamishehkar, Khoshbakht, Jouyban, & Ghanbarzadeh, 2015).

6. Novel Formulations and Delivery Systems

Recent research also includes the development of novel delivery systems for tadalafil. For instance, mouth dissolving films have been formulated to enhance oral bioavailability and provide a faster onset of action, offering an alternative to traditional tablet forms (Sharma, Sharma, Darwhekar, & Shrivastava, 2017). Additionally, the use of tadalafil in nanostructured lipid carriers with permeation enhancers is studied to improve skin permeability, suggesting its potential in transdermal drug delivery applications (Baek, Pham, Myung, & Cho, 2015).

Safety And Hazards

Desmethylene Tadalafil is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation .

Future Directions

The use of Desmethylene Tadalafil and other PDE5 inhibitors is expected to continue to be a major area of research in the future. For instance, a study found that the dose of 5 mg per day of tadalafil showed a good effect after the treatment of at least 6 months relative to the control group with fewer side effects . This suggests potential future directions for the use of Desmethylene Tadalafil in the treatment of erectile dysfunction and other conditions.

properties

IUPAC Name

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPPSAESSMSNY-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432069
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylene Tadalafil

CAS RN

171489-03-5
Record name Tadalafil catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylene Tadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL CATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Takahiro, S Nakamura, H Kohno… - Biological and …, 2015 - jstage.jst.go.jp
… and the retention time was 3.7 min for desmethylene tadalafil. The quantitation limit for desmethylene tadalafil was 1 nM and the CV for desmethylene tadalafil was 5.13% and 0.85% for …
Number of citations: 20 www.jstage.jst.go.jp
H Higashi, N Watanabe, R Tamura… - Biological and …, 2017 - jstage.jst.go.jp
… Tadalafil is eliminated predominantly by hepatic metabolism and converted to an inactive metabolite, desmethylene tadalafil. In healthy men, metabolites are predominantly excreted …
Number of citations: 5 www.jstage.jst.go.jp
L Vaclavik, JR Schmitz, JF Halbardier… - Journal of AOAC …, 2016 - academic.oup.com
… For aminotadalafil, benzyl sildenafil, chloropretadalafil, desmethylene tadalafil, lodenafil carbonate, tadalafil, and thioaildenafil use a mixture of MeOH and chloroform (2:1, v/v). For the …
Number of citations: 14 academic.oup.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - … of Chromatography A, 2022 - Elsevier
… Desmethylene tadalafil and chloropretadalafil have cleaved forms of 1,3-benzodioxole and piperidine rings, respectively, the other tadalafil analogues have non-cleaved forms of the …
Number of citations: 3 www.sciencedirect.com
M Tachi, S Kobayashi, K Tomita, T Tanahashi… - Ms Data for Screening … - papers.ssrn.com
Recently, sexual enhancement dietary supplements have often been adulterated with phosphodiesterase type 5 (PDE-5) inhibitors used for treatment of erectile dysfunction, and widely …
Number of citations: 0 papers.ssrn.com

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